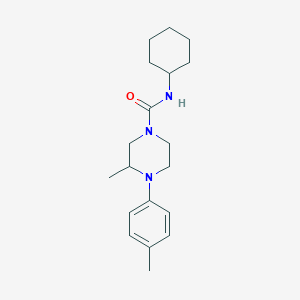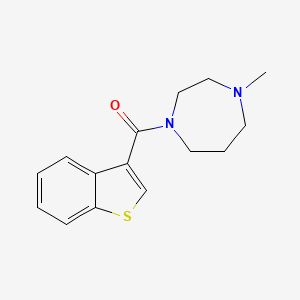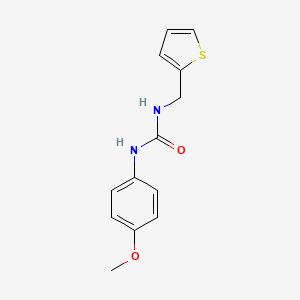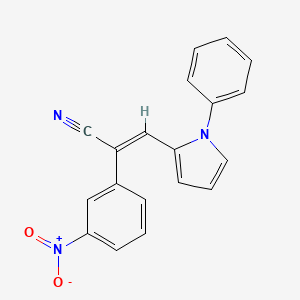
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
作用机制
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide acts as a selective and reversible inhibitor of GABA transaminase. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can enhance GABAergic neurotransmission and reduce excitatory neurotransmission. This mechanism of action has been shown to be effective in reducing seizures and anxiety-like behaviors in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can reduce seizures and anxiety-like behaviors. It has also been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. Additionally, this compound has been shown to have anti-addictive effects in animal models of cocaine and nicotine addiction.
实验室实验的优点和局限性
One of the major advantages of N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is its potent and selective inhibition of GABA transaminase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which can limit its effectiveness in long-term studies.
未来方向
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. However, further research is needed to determine its safety and efficacy in humans. Some of the future directions for this compound research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in treating epilepsy, anxiety, and addiction.
2. Development of new formulations of this compound with improved solubility and longer half-life.
3. Studies to investigate the effects of this compound on other neurotransmitter systems in the brain.
4. Investigation of the potential use of this compound as a neuroprotective agent in various neurological disorders.
5. Studies to investigate the effects of this compound on cognitive function and memory.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications in various neurological disorders. Its potent and selective inhibition of GABA transaminase makes it a valuable tool for studying the role of GABA in the brain. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a neuroprotective agent and anti-addictive agent.
合成方法
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized by reacting 4-methylphenylpiperazine with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain the final compound, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can reduce seizures and anxiety-like behaviors.
属性
IUPAC Name |
N-cyclohexyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-10-18(11-9-15)22-13-12-21(14-16(22)2)19(23)20-17-6-4-3-5-7-17/h8-11,16-17H,3-7,12-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTQKCUBSGHNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-methyl-5-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanol](/img/structure/B5425321.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5425333.png)
![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5425341.png)

![2-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5425369.png)

![5-(3,4-dimethoxybenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5425383.png)
![7-(2,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5425388.png)
![3-allyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5425389.png)
![N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5425393.png)

![4-methyl-7-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5425408.png)
![N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5425416.png)
